(3-Methoxynaphthalen-2-yl)methanol
Overview
Description
(3-Methoxynaphthalen-2-yl)methanol is an organic compound with the molecular formula C12H12O2 It is a derivative of naphthalene, featuring a methoxy group at the third position and a hydroxymethyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxynaphthalen-2-yl)methanol can be achieved through several methods. One common approach involves the reduction of (3-Methoxynaphthalen-2-yl)methanone using a reducing agent such as sodium borohydride (NaBH4) in a suitable solvent like methanol. The reaction is typically carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of (3-Methoxynaphthalen-2-yl)methanone using a palladium catalyst under high pressure and temperature conditions. This method allows for the efficient and scalable production of the compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form (3-Methoxynaphthalen-2-yl)methanone. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to (3-Methoxynaphthalen-2-yl)methane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with hydrobromic acid (HBr) can replace the methoxy group with a bromine atom.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Hydrobromic acid (HBr) in acetic acid.
Major Products:
Oxidation: (3-Methoxynaphthalen-2-yl)methanone.
Reduction: (3-Methoxynaphthalen-2-yl)methane.
Substitution: (3-Bromonaphthalen-2-yl)methanol.
Scientific Research Applications
(3-Methoxynaphthalen-2-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3-Methoxynaphthalen-2-yl)methanol is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. For example, its potential antimicrobial activity may involve the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. Further research is needed to elucidate the exact molecular mechanisms .
Comparison with Similar Compounds
- (3-Hydroxynaphthalen-2-yl)methanol
- (3-Methoxynaphthalen-2-yl)methanone
- (3-Methoxynaphthalen-2-yl)methane
Comparison: (3-Methoxynaphthalen-2-yl)methanol is unique due to the presence of both a methoxy group and a hydroxymethyl group on the naphthalene ringFor instance, (3-Hydroxynaphthalen-2-yl)methanol lacks the methoxy group, which limits its reactivity in certain substitution reactions.
Properties
IUPAC Name |
(3-methoxynaphthalen-2-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c1-14-12-7-10-5-3-2-4-9(10)6-11(12)8-13/h2-7,13H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUFXVYRFRKHGBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10959919 | |
Record name | (3-Methoxynaphthalen-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10959919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39110-92-4 | |
Record name | 39110-92-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79434 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (3-Methoxynaphthalen-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10959919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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